molecular formula C24H18N2O4S B2773771 2-oxo-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide CAS No. 955689-51-7

2-oxo-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-chromene-3-carboxamide

Cat. No.: B2773771
CAS No.: 955689-51-7
M. Wt: 430.48
InChI Key: DWBORZLOJKFJKB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the carbonyl groups could potentially undergo nucleophilic addition reactions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Antimicrobial Applications

Research on similar compounds, such as those involving quinazolinone and 4-thiazolidinone frameworks, has shown potential antimicrobial activities. For instance, a study by Desai, Dodiya, and Shihora (2011) explored the synthesis of a series of compounds screened for in vitro antibacterial and antifungal activities against various pathogens, demonstrating the antimicrobial potential of such structures (Desai, Dodiya, & Shihora, 2011).

Synthetic Chemistry and Structural Analysis

The synthesis and structural elucidation of complex organic molecules, including those with chromene and thiophene motifs, are central to medicinal chemistry and materials science. For example, a study on the synthesis of chromene derivatives and their crystal structure provided insights into the structural-activity relationships of antitumor antibiotics, highlighting the importance of precise synthetic strategies and structural analysis in drug development (Hui-jing Li et al., 2013).

Catalysis and Chemical Transformations

Research has also focused on the catalytic processes involving thiophene derivatives, such as the iridium-catalyzed oxidative Ar–H/Ar–H cross-coupling of primary benzamides with thiophenes. Such studies offer pathways to construct complex molecular skeletons relevant in pharmaceuticals and advanced materials, demonstrating the versatility of thiophene derivatives in synthetic organic chemistry (Guangying Tan, Chunhao Ran, & J. You, 2018).

Heterocyclic Chemistry and Drug Development

The field of heterocyclic chemistry, particularly involving isoquinoline and tetrahydroquinoline derivatives, is rich with studies aiming at developing new pharmaceuticals. Investigations into the synthesis, structural characterization, and biological activity of such compounds are crucial for discovering novel therapeutic agents. An example includes the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives and their potential for pharmacological activity exploration (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).

Properties

IUPAC Name

2-oxo-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4S/c27-22(19-13-16-4-1-2-5-20(16)30-24(19)29)25-18-8-7-15-9-10-26(14-17(15)12-18)23(28)21-6-3-11-31-21/h1-8,11-13H,9-10,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBORZLOJKFJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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